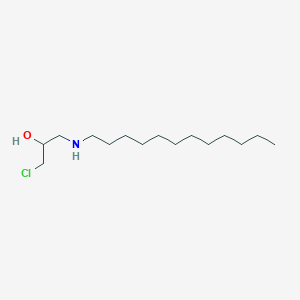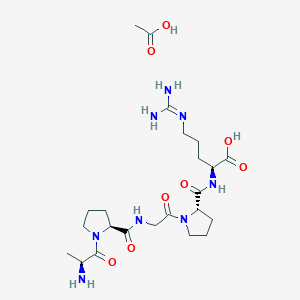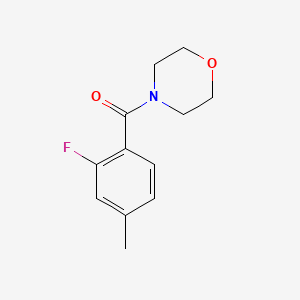
(2-Fluoro-4-methylphenyl)(morpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluoro-4-methylphenyl)(morpholino)methanone is a chemical compound with the molecular formula C12H14FNO2 It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with a morpholino group attached to a methanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-methylphenyl)(morpholino)methanone typically involves the reaction of 2-fluoro-4-methylbenzoyl chloride with morpholine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Fluoro-4-methylphenyl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Fluoro-4-methylphenyl)(morpholino)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Fluoro-4-methylphenyl)(morpholino)methanone involves its interaction with specific molecular targets. The fluorine atom and morpholino group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit enzyme activity by forming stable complexes with the active site or by altering the enzyme’s conformation. Additionally, it can modulate receptor activity by binding to specific sites and influencing signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Fluoro-2-methylphenyl)(morpholino)methanone: Similar structure with the fluorine atom at a different position on the phenyl ring.
(2,3-Difluoro-4-methylphenyl)(morpholino)methanone: Contains an additional fluorine atom on the phenyl ring.
(4-Chlorophenyl)(morpholino)methanone: Substitution of the fluorine atom with a chlorine atom.
Uniqueness
(2-Fluoro-4-methylphenyl)(morpholino)methanone is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the morpholino group also adds to its versatility in various applications .
Eigenschaften
Molekularformel |
C12H14FNO2 |
|---|---|
Molekulargewicht |
223.24 g/mol |
IUPAC-Name |
(2-fluoro-4-methylphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C12H14FNO2/c1-9-2-3-10(11(13)8-9)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 |
InChI-Schlüssel |
FSQWFKDVJWJDJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCOCC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[10,16-bis(4-naphthalen-2-ylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14758148.png)
![(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14758154.png)

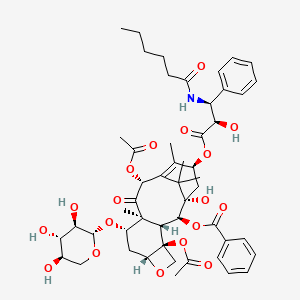


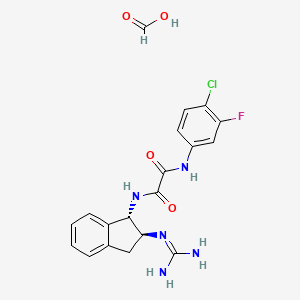
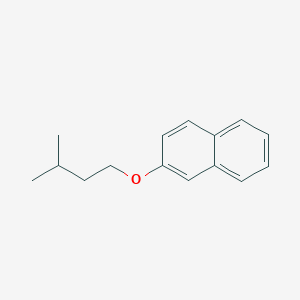
![3-((4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl)amino)benzenesulfonamide](/img/structure/B14758195.png)



